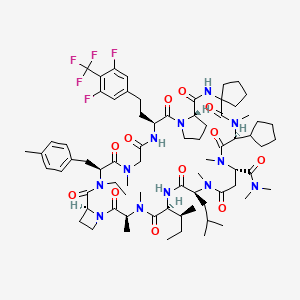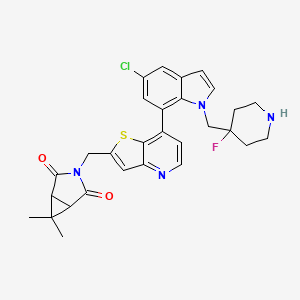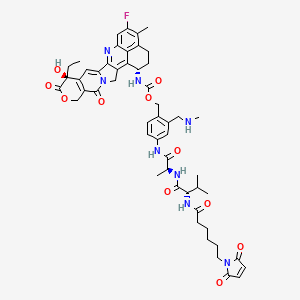
PROTAC STAT3 degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC STAT3 degrader-2 is a selective and efficacious compound designed to degrade the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is associated with the progression of several cancers, making it an attractive target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PROTAC STAT3 degrader-2 is synthesized using a heterobifunctional approach, where one part of the molecule binds to STAT3 and the other part binds to an E3 ubiquitin ligase. The synthesis involves the coupling of a small molecule that specifically binds to STAT3 with an E3 ubiquitin ligase-targeted component . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the preparation of stock solutions in DMSO, followed by the addition of PEG300 and Tween 80 to achieve the desired concentration and formulation .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC STAT3 degrader-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
PROTAC STAT3 degrader-2 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of PROTAC STAT3 degrader-2 involves the formation of a ternary complex between the compound, STAT3, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of STAT3, leading to its subsequent degradation by the ubiquitin-proteasome system. The degradation of STAT3 results in the suppression of its transcriptional network, thereby inhibiting cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UM-STAT3-1218: A highly potent STAT3 degrader that demonstrates significant selectivity and efficacy.
Uniqueness
PROTAC STAT3 degrader-2 is unique in its ability to selectively degrade STAT3 protein with high efficacy. It has shown promising results in preclinical studies, making it a valuable tool for cancer research and therapeutic development .
Eigenschaften
Molekularformel |
C59H60F2N9O13P |
|---|---|
Molekulargewicht |
1172.1 g/mol |
IUPAC-Name |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H60F2N9O13P/c60-59(61,84(81,82)83)38-21-23-41-37(31-38)32-43(63-41)53(75)65-44-33-68(49(73)20-11-3-1-2-6-13-34-18-12-19-40-50(34)58(80)70(56(40)78)46-26-28-48(72)66-55(46)77)30-29-39-22-25-45(69(39)57(44)79)54(76)64-42(24-27-47(62)71)52(74)67-51(35-14-7-4-8-15-35)36-16-9-5-10-17-36/h4-5,7-10,12,14-19,21,23,31-32,39,42,44-46,51,63H,1-3,11,20,22,24-30,33H2,(H2,62,71)(H,64,76)(H,65,75)(H,67,74)(H,66,72,77)(H2,81,82,83)/t39-,42+,44+,45+,46?/m1/s1 |
InChI-Schlüssel |
ZMCYXBJXBBCEIP-DYGUMZBISA-N |
Isomerische SMILES |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Kanonische SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


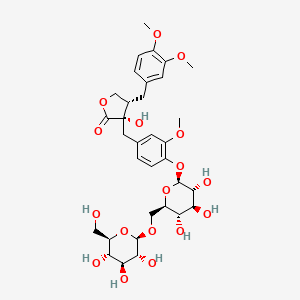
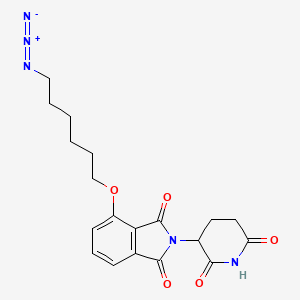
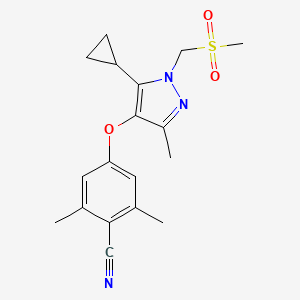


![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
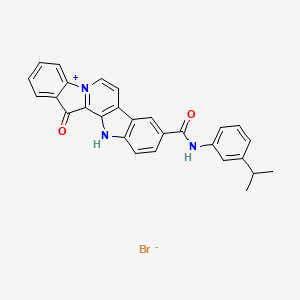
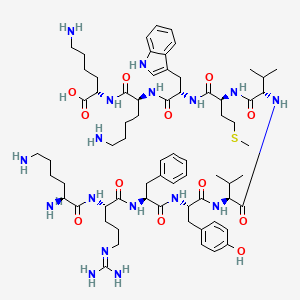

methyl phosphate](/img/structure/B12389324.png)
